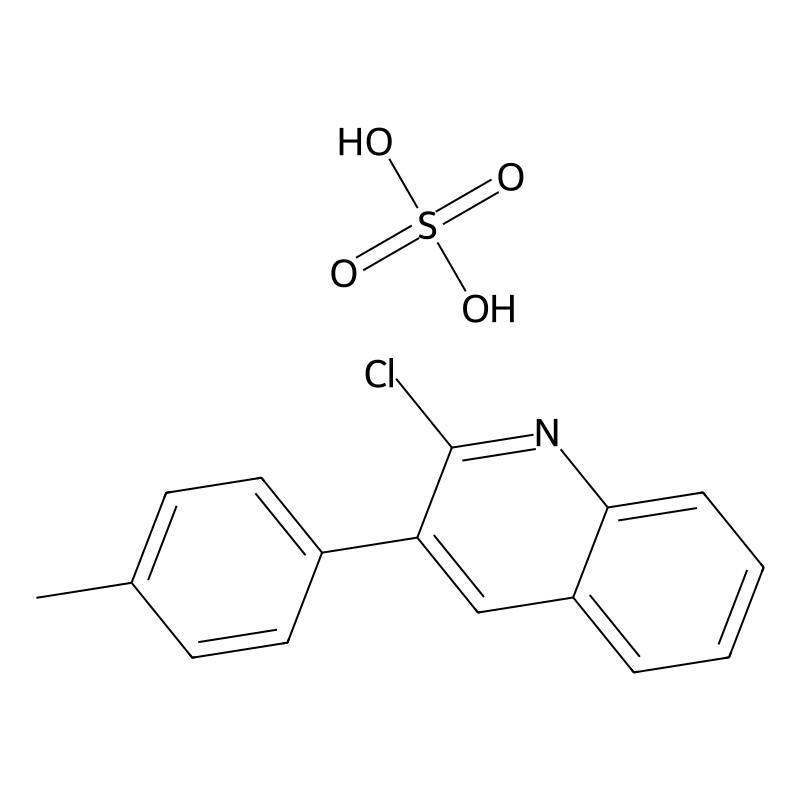

2-Chloro-3-(4-methylphenyl)quinoline; sulfuric acid

Catalog No.

S3166727

CAS No.

318951-86-9

M.F

C16H14ClNO4S

M. Wt

351.8

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

CAS Number

318951-86-9

Product Name

2-Chloro-3-(4-methylphenyl)quinoline; sulfuric acid

IUPAC Name

2-chloro-3-(4-methylphenyl)quinoline;sulfuric acid

Molecular Formula

C16H14ClNO4S

Molecular Weight

351.8

InChI

InChI=1S/C16H12ClN.H2O4S/c1-11-6-8-12(9-7-11)14-10-13-4-2-3-5-15(13)18-16(14)17;1-5(2,3)4/h2-10H,1H3;(H2,1,2,3,4)

InChI Key

OHNVWDNZOIYYEU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2Cl.OS(=O)(=O)O

solubility

not available

Specific Scientific Field: Organic Chemistry

Summary of the Application:

2-Chloro-3-(4-methylphenyl)quinoline: is a compound with a quinoline ring system, which exhibits interesting chemical reactivity. Researchers have explored its applications in organic synthesis and medicinal chemistry.

Experimental Procedure:

Functionalization and Derivatization

Results and Outcomes:

- The yield of 2-Chloro-3-(4-methylphenyl)quinoline depends on the specific synthetic route. In one reported method, the yield was approximately 87% .

Synthesis Yield

- 2-Chloro-3-(4-methylphenyl)quinoline (CMPQ):

- CMPQ is an organic compound belonging to the class of chloroquinolines. These are quinoline derivatives containing a chlorine atom. Quinolines are a group of heterocyclic aromatic compounds with various applications in medicinal chemistry.

- The specific origin and significance of CMPQ in research are unclear due to the lack of readily available information.

Molecular Structure Analysis

- CMPQ possesses a bicyclic structure consisting of a benzene ring fused with a pyridine ring. It contains a chlorine atom at the second position and a methyl-substituted phenyl group (tolunit) at the third position.

- The presence of the chlorine atom might influence its electronic properties compared to unsubstituted quinolines. The tolunit group can introduce steric hindrance and potentially affect reactivity at the third position.

Chemical Reactions Analysis

- Information on specific reactions involving CMPQ is limited. However, based on its structure, some potential reactions include:

- Nucleophilic substitution: The chlorine atom on CMPQ might be susceptible to nucleophilic substitution by various reagents, depending on reaction conditions.

- Friedel-Crafts reactions: The aromatic rings in CMPQ could participate in Friedel-Crafts acylation or alkylation reactions with Lewis acid catalysts like aluminum chloride (AlCl3).

- The role of sulfuric acid in this context is unclear. Sulfuric acid is a strong Brønsted-Lowry acid and can act as a catalyst in various organic reactions. It could potentially be used as a dehydrating agent or participate in electrophilic aromatic substitution reactions, but more information is needed to determine its specific role with CMPQ.

Physical And Chemical Properties Analysis

Data on the specific physical and chemical properties of CMPQ is unavailable.

Mechanism of Action (Not Applicable)

There is no known specific mechanism of action for CMPQ in scientific research currently.

- Quinoline derivatives can exhibit a range of toxicities depending on the specific structure.

- CMPQ likely shares some hazards associated with quinolines, which can include skin and eye irritation, respiratory problems upon inhalation, and potential genotoxicity [].

- Sulfuric acid is a strong corrosive acid and can cause severe burns upon contact with skin or eyes. It can also be harmful if inhaled or swallowed [].

Dates

Last modified: 08-18-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds